Cesium bicarbonate

Description

Significance of Alkali Metal Bicarbonates in Chemical Transformations

Alkali metal bicarbonates are fundamental reagents in a wide array of chemical reactions. byjus.comprutor.ai They are primarily known as weak bases, capable of neutralizing acids and establishing buffered solutions. chemimpex.comlibretexts.org This property is crucial in various chemical processes where maintaining a specific pH is essential for reaction efficiency and product stability. chemimpex.com

Beyond their role as buffering agents, alkali metal bicarbonates serve as a source of the bicarbonate ion (HCO₃⁻), which can participate in various synthetic pathways. sigmaaldrich.com The thermal stability and solubility of these bicarbonates generally increase down the group, from lithium to cesium. byjus.comprutor.ai With the exception of lithium bicarbonate, they are typically solid, water-soluble compounds that release carbon dioxide upon heating. byjus.comprutor.ai

Unique Aspects of Cesium Bicarbonate within the Alkali Metal Series

This compound distinguishes itself from other alkali metal bicarbonates due to the unique properties of the cesium cation (Cs⁺). inno-chem.com.cn The large ionic radius, low charge density, and high polarizability of the cesium ion contribute to what is often termed the "cesium effect" in organic synthesis. inno-chem.com.cnemory.edu This effect often translates to higher yields, shorter reaction times, and milder reaction conditions compared to reactions using other alkali metal salts. inno-chem.com.cneurekaselect.com

One of the key advantages of cesium compounds, including this compound, is their enhanced solubility in organic solvents compared to their potassium and sodium analogs. inno-chem.com.cnchemicalbook.com This increased solubility leads to a higher concentration of the reactive species in the reaction medium, thereby increasing reactivity. inno-chem.com.cn

This compound is considered a mild base, which is advantageous in reactions involving sensitive functional groups where stronger bases might induce side reactions. inno-chem.com.cnchemicalbook.com While cesium carbonate is more commonly used in organic synthesis, this compound offers a valuable alternative when a weaker base is required. inno-chem.com.cnsamaterials.com

Overview of Research Trajectories for this compound

Current research involving this compound is expanding into several key areas of chemical synthesis and materials science. It is utilized as a base in various catalytic reactions and as a precursor for the synthesis of other cesium salts. sigmaaldrich.com

Specific applications that have been explored include:

Catalysis: this compound has been employed as a base in nickel-catalyzed hydroarylation of unactivated alkenes and palladium-catalyzed hydroxycarbonylation of aryl halides. sigmaaldrich.com It also serves as a catalyst for the etherification of glycerol (B35011) and the acetylation of primary alcohols and phenols. sigmaaldrich.com

Organic Synthesis: It is used in the synthesis of 5-phenylthiazolamines and in the regioselective alkylation of certain dihydroxybenzaldehydes and dihydroxyacetophenones. sigmaaldrich.com

Materials Science: this compound is involved in the synthesis of cesium-based materials for advanced electronic devices and sensors. chemimpex.com

Energy Storage: Research has explored the use of cesium formate (B1220265) and bicarbonate as a potential system for hydrogen storage and release. researchgate.net

While cesium carbonate has been more extensively studied, the unique properties of this compound suggest a promising future for its application in specialized areas of chemical research.

Properties of this compound

| Property | Value |

| Chemical Formula | CsHCO₃ |

| Molar Mass | 193.922 g/mol wikipedia.org |

| Appearance | White crystalline powder cymitquimica.comontosight.ai |

| Solubility in water | 67.77 g/100 mL at 20°C wikipedia.org |

| Decomposition Temperature | 175°C |

Interactive Data Table: Comparison of Alkali Metal Carbonate Solubilities

| Compound | Solubility in Water ( g/100 mL) | Solubility in Ethanol (B145695) |

| Lithium Carbonate | 1.3 at 20°C | Insoluble |

| Sodium Carbonate | 21.5 at 20°C | Insoluble |

| Potassium Carbonate | 112 at 20°C | Soluble |

| Cesium Carbonate | 260.5 at 15°C wikipedia.org | 11 g/100 mL wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15519-28-5 |

|---|---|

Molecular Formula |

CH2CsO3 |

Molecular Weight |

194.930 g/mol |

IUPAC Name |

cesium;hydrogen carbonate |

InChI |

InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

UHKPOGGUWJGGID-UHFFFAOYSA-N |

SMILES |

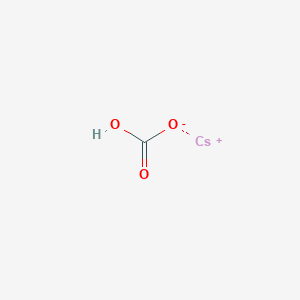

C(=O)(O)[O-].[Cs+] |

Isomeric SMILES |

C(=O)(O)[O-].[Cs+] |

Canonical SMILES |

C(=O)(O)O.[Cs] |

Other CAS No. |

15519-28-5 29703-01-3 |

Pictograms |

Irritant |

Related CAS |

29703-01-3 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Cesium Bicarbonate

Direct Synthesis from Cesium Hydroxide (B78521) and Carbon Dioxide

The most direct route to synthesizing cesium bicarbonate involves the reaction of cesium hydroxide (CsOH) with carbon dioxide (CO₂). This acid-base neutralization reaction proceeds by passing carbon dioxide gas through an aqueous or alcoholic solution of cesium hydroxide.

The fundamental chemical equation for this reaction is: CsOH + CO₂ → CsHCO₃

This method is a common and straightforward approach. Research indicates variations in the solvent system to facilitate the reaction. One preparative method involves passing carbon dioxide through an 80% ethanol (B145695) solution of cesium hydroxide. guidechem.com In other processes, an aqueous solution of cesium hydroxide is treated with carbon dioxide. google.com For instance, after preparing a purified cesium hydroxide solution, carbon dioxide is introduced to carry out a hydrogenation process, with the final pH controlled to around 9. guidechem.com This step converts the hydroxide to the bicarbonate. The resulting solution can then be concentrated and cooled to crystallize the this compound product. guidechem.com

Table 1: Parameters for Direct Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent/Medium | Controlling Factor | Source |

|---|---|---|---|---|

| Cesium Hydroxide (CsOH) | Carbon Dioxide (CO₂) | 80% Ethanol Solution | Solvent choice influences solubility and precipitation. | guidechem.com |

| Cesium Hydroxide (CsOH) | Carbon Dioxide (CO₂) | Aqueous Solution | Final pH is controlled to ~9 to ensure formation. | guidechem.com |

| Cesium Hydroxide (CsOH) | Carbon Dioxide (CO₂) | Aqueous Solution | Used to precipitate excess barium as barium carbonate during CsOH purification, which is a preliminary step before bicarbonate synthesis. | google.com |

Another well-established method for preparing this compound is through the carbonation of cesium carbonate (Cs₂CO₃). guidechem.comwikipedia.org This reaction involves treating an aqueous solution of cesium carbonate with additional carbon dioxide and water. wikipedia.org

The reaction is represented by the following equation: Cs₂CO₃ + CO₂ + H₂O → 2 CsHCO₃ wikipedia.org

Formation as a Product or Co-product in Related Chemical Reactions

This compound can also be formed as a product or, more commonly, an intermediate in more complex chemical syntheses. For example, in processes designed for the production of cesium oxalate (B1200264) (Cs₂C₂O₄), this compound can be generated under specific conditions. google.com

In one such process, cesium carbonate is contacted with a mixture of gases, such as carbon dioxide and carbon monoxide, at elevated temperatures and pressures. google.com The reaction can be designed to produce a composition containing a disubstituted oxalate and, optionally, this compound. google.com However, the patent also notes that under certain conditions (e.g., heating a reaction mixture of methanol (B129727) and CO₂ to around 220°C under pressure), a dioxalate and this compound are produced, while under other conditions, no this compound is formed as a by-product. google.com

Furthermore, this compound is used as a reactant in methods to recover cesium formate (B1220265) from mixed alkali metal formate blends. In one method, cesium carbonate or this compound is added to a blend to preferentially precipitate potassium carbonate or bicarbonate, thereby forming cesium formate in the solution. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction parameters is critical for maximizing the yield and ensuring the high purity of the final this compound product. Key factors that are controlled include temperature, pH, solvent composition, and the purity of the starting materials.

Purity of Reactants: The purity of the final CsHCO₃ is directly influenced by the purity of the initial cesium source. Industrial preparation methods may start from cesium-rich ores like cesium aluminate (CsAlSi₂O₆). guidechem.com A multi-step purification process is employed, including acid leaching, recrystallization of cesium alum, and removal of impurities like sulfate (B86663) ions using barium hydroxide, to produce a high-purity cesium hydroxide solution before the final carbonation step. guidechem.com

Solvent and Temperature: The choice of solvent affects the solubility of reactants and products, influencing the reaction rate and ease of product isolation. Using an 80% ethanol solution for the carbonation of CsOH is one such optimization. guidechem.com Temperature control is also vital. For instance, after the carbonation reaction, a process of concentrating the solution by heating to 105°C, followed by cooling to room temperature, is used to induce crystallization and filtration of the product. guidechem.com

pH Control: Maintaining the correct pH is crucial. In the synthesis from cesium hydroxide, the introduction of carbon dioxide is controlled to achieve a final pH of 9, ensuring the complete conversion to bicarbonate. guidechem.com

Stoichiometry and Reagent Ratios: The relative amounts of reactants must be carefully managed. In related purification processes, the amount of carbon dioxide added to a cesium hydroxide solution is specified to be between 2.5 to 10 kg per 1000 kg of cesium hydroxide to precipitate impurities effectively. google.com This highlights the importance of stoichiometric control in reactions involving CO₂ and cesium bases.

The superior performance of this compound in certain applications, such as regioselective alkylations, is attributed to its properties which are a direct result of its synthesis. Compared to sodium and potassium bicarbonate, this compound provides significantly improved yields due to its higher solubility in organic solvents like acetonitrile (B52724) and the decreased coordination of the softer cesium ion with the phenoxide anion. nih.gov This underscores the importance of producing a pure, highly soluble product.

Table 2: Optimization Parameters in this compound Synthesis and Use

| Parameter | Condition/Value | Purpose | Source |

|---|---|---|---|

| Starting Material | Purified Cesium Hydroxide (from ore) | Ensures high purity of the final product by removing contaminants early. | guidechem.com |

| Solvent | 80% Ethanol; Acetonitrile | Controls solubility for reaction and precipitation; enhances yield in subsequent applications. | guidechem.comnih.gov |

| pH | Controlled to a final pH of 9 | Ensures complete conversion of CsOH to CsHCO₃. | guidechem.com |

| Temperature | Concentration at 105°C, then cooling | To induce crystallization for product isolation. | guidechem.com |

| Reactant Ratio | Controlled addition of CO₂ | Maximizes conversion and yield. | google.com |

Advanced Spectroscopic and Crystallographic Investigations of Cesium Bicarbonate

Structural Elucidation via X-ray Diffraction Techniques

X-ray diffraction (XRD) is a primary method for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystal, detailed information about the lattice parameters and the spatial arrangement of atoms can be obtained. uni-ulm.demdpi.com

While dedicated single-crystal XRD studies on cesium bicarbonate are not extensively reported, its structure has been determined to be isostructural with a high-pressure phase (Phase IV) of potassium hydrogen carbonate (KHCO₃). geoscienceworld.org This analysis reveals that this compound crystallizes in a monoclinic system. The structure consists of cesium cations (Cs⁺) and bicarbonate anions (HCO₃⁻) arranged in a specific three-dimensional lattice.

The crystallographic parameters for this form of this compound have been established through its isostructural relationship. geoscienceworld.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/b11 |

| a (Å) | 10.024 |

| b (Å) | 6.912 |

| c (Å) | 4.1868 |

| α (°) | 115.92 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 260.9 |

In the crystalline lattice, the cesium cation (Cs⁺) is surrounded by oxygen atoms from the neighboring bicarbonate anions. The coordination environment of an ion is defined by the number of its nearest neighbors and the geometry of their arrangement. For cesium, the largest non-radioactive alkali metal, a high coordination number is typical due to its large ionic radius. libretexts.org In many of its compounds, such as cesium chloride (CsCl), cesium exhibits an 8-fold coordination. wikipedia.org

The crystal structure of this compound is stabilized by a network of intermolecular forces. The most significant of these are the strong hydrogen bonds that form between the bicarbonate anions. In related alkali bicarbonate structures, the HCO₃⁻ ions typically form centrosymmetric dimers. geoscienceworld.org In these dimers, two bicarbonate ions are linked by two O-H···O hydrogen bonds, creating a stable eight-membered ring.

In addition to the robust hydrogen bonding, the crystal packing is governed by the electrostatic attraction between the positively charged cesium ions and the negatively charged bicarbonate dimers. nih.gov These ion-dipole interactions between Cs⁺ and the oxygen atoms of the bicarbonate groups are crucial for the formation of the three-dimensional crystalline framework. beilstein-journals.orgbeilstein-archives.org

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to chemical bonding and molecular symmetry, providing a fingerprint of the compound's functional groups and structural motifs.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of the bicarbonate anion. Studies on hydrated bicarbonate clusters and aqueous solutions provide insight into these vibrations. cdnsciencepub.comru.nlacs.org The interpretation of these spectra can be complex due to potential counterion interactions and the formation of bicarbonate dimers. ru.nl

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1630 | C=O asymmetric stretch |

| ~1360 | C-O symmetric stretch |

| ~1000 | O-C-O symmetric stretch |

| ~835 | O-C-O bend (out-of-plane) |

| ~650-700 | O-H···O bend (in-plane) |

Note: Peak positions can vary based on the sample state (solid, aqueous) and hydration. cdnsciencepub.comru.nl

Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. Studies of aqueous this compound solutions by laser Raman spectroscopy have been conducted to characterize the vibrational modes. cdnsciencepub.comcdnsciencepub.com In aqueous solutions, it is noted that approximately 10% of the bicarbonate may decompose to form carbonate (CO₃²⁻), which can be detected in the spectrum. cdnsciencepub.com

The Raman spectrum provides information on the molecular vibrations that induce a change in polarizability. Based on vibrational spectra from aqueous solutions, there is little evidence for significant ionic interactions or ion-pairing in the solution phase. cdnsciencepub.comcdnsciencepub.com

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1017 | C-OH stretch |

| ~1360 | C-O symmetric stretch |

| ~633 | O-C-O bend |

| ~1067 | ν₁ (CO₃²⁻) - from decomposition |

Note: Values are for aqueous solutions and are subject to shifts based on concentration and solvent. cdnsciencepub.comcdnsciencepub.com

Assignment and Analysis of Vibrational Modes

The vibrational characteristics of the bicarbonate ion (HCO₃⁻) in this compound have been investigated using both infrared (IR) and Raman spectroscopy. researchgate.netcdnsciencepub.com These techniques probe the quantized vibrational states of molecules, providing a fingerprint based on the absorption or scattering of light. In aqueous solutions of this compound, vibrational spectroscopy studies have indicated a lack of significant ion-pairing or other strong ionic interactions, suggesting the bicarbonate ion behaves as a distinct entity. researchgate.netcdnsciencepub.com

The assignment of specific vibrational modes for the bicarbonate ion is crucial for interpreting these spectra. A reference FT-Raman spectrum for solid this compound (CsHCO₃) is available, providing a standard for comparison. irdg.org The vibrational modes are generally assigned by comparing experimental frequencies with those of related compounds and theoretical calculations. For instance, the symmetric stretching mode of the carbonate group (ν₁ CO₃²⁻) in bicarbonates is a prominent feature in Raman spectra. mdpi.com

A summary of typical vibrational assignments for the bicarbonate anion, based on literature data, is presented below. These assignments are fundamental for identifying the presence and chemical environment of bicarbonate in various samples. researchgate.net

Table 1: Assignment of Vibrational Modes for the Bicarbonate Ion

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | ~3000-3400 | Stretching of the hydroxyl group. |

| C=O stretch (asymmetric) | ~1630 | Asymmetric stretching of the two C=O equivalent bonds. |

| C-OH stretch | ~1360 | Stretching of the carbon-hydroxyl bond. |

| In-plane O-H bend | ~1280-1300 | Bending of the O-H bond within the plane of the molecule. |

| Symmetric C-O stretch | ~1017 | Symmetric stretching of the C-O bonds. |

| Out-of-plane bend | ~840 | Bending of the ion out of its primary plane. |

| In-plane bend | ~650-700 | Bending of the O-C-O angle within the plane. |

Note: The exact frequencies can vary based on the cation, physical state (solid or solution), and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, chemical environment, and conformation of molecules. openmedscience.com For this compound, NMR studies involving ¹³C and ¹H nuclei have been particularly insightful.

Carbon-13 NMR spectroscopy is instrumental in studying the bicarbonate ion, as carbon lies at its structural heart. The natural abundance of the NMR-active ¹³C isotope is low (about 1.1%), so studies often employ ¹³C-enriched samples to enhance the signal. nih.gov

A primary application of ¹³C NMR for this compound is in the field of hyperpolarization. Hyperpolarized ¹³C-labeled this compound has been used as a non-toxic, endogenous probe for in vivo pH mapping. nih.govnih.gov Following injection, the hyperpolarized bicarbonate establishes an equilibrium with carbon dioxide, catalyzed by the enzyme carbonic anhydrase. The relative concentrations of bicarbonate and CO₂, determined from their distinct ¹³C chemical shifts, can be used to calculate the local pH via the Henderson-Hasselbalch equation. nih.gov Studies have shown that this compound is advantageous due to its high solubility, which allows for the preparation of highly concentrated solutions for polarization. nih.gov The chemical shift for the bicarbonate ¹³C nucleus is typically observed around 161-162 ppm. nih.govresearchgate.net

Proton (¹H) NMR spectroscopy provides information about the hydrogen atom within the bicarbonate structure. In ¹³C{¹H} heteronuclear correlation spectra of materials containing bicarbonate, the hydrogen atom of the HCO₃⁻ group is associated with a relatively narrow ¹H NMR signal at approximately +7.4 ppm. researchgate.net The observation of this chemical shift suggests the proton is involved in a moderate hydrogen bonding interaction. researchgate.net This technique is crucial for confirming the presence of protonated carbonate species (bicarbonate) as opposed to anhydrous carbonate (CO₃²⁻).

The effectiveness of hyperpolarized NMR techniques relies heavily on the spin-lattice relaxation time (T₁), which characterizes the time it takes for the hyperpolarized nuclei to return to thermal equilibrium. A longer T₁ allows for a larger window to perform imaging or spectroscopy after injection. nih.gov

Significant research has been conducted to measure the T₁ relaxation times of hyperpolarized ¹³C-labeled this compound. nih.govntu.edu.sg These studies measure the T₁ dispersion across a wide range of magnetic field strengths, from the low fields used during transport to the high fields of clinical MRI systems (e.g., 3.0 T). nih.gov One study found that while the cesium formulation had slightly shorter T₁ values compared to sodium bicarbonate, its higher solubility was a significant practical advantage. nih.gov The T₁ for ¹³C bicarbonate at 3T has been reported to be approximately 47 seconds. nih.gov The relaxation is influenced by factors such as the solvent (use of deuterium (B1214612) oxide can increase T₁) and the pH of the solution. nih.gov

Chemical shift perturbations—changes in the NMR chemical shift of a nucleus due to its interaction with another molecule or a change in its environment—are the basis for many NMR sensing applications. nih.gov For this compound, this is most evident in pH sensing, where the chemical exchange between bicarbonate and CO₂ results in distinct, pH-dependent signals. nih.gov Furthermore, studies using ¹³³Cs NMR have shown that the chemical shift of the cesium ion itself is sensitive to its environment. In biological systems, distinct chemical shifts have been observed for intracellular and extracellular cesium, and even between different subcellular compartments, demonstrating the principle of chemical shift perturbation for the cation. researchgate.net

Table 2: Reported ¹³C NMR and Relaxation Data for Bicarbonate

| Parameter | Value | Magnetic Field | Notes | Reference |

|---|---|---|---|---|

| ¹³C Chemical Shift | ~161 ppm | Not specified | In equilibrium with CO₂. | nih.gov |

| ¹³C Chemical Shift | 162 ppm | Not specified | In a carbonate-rich ACP sample. | researchgate.net |

| ¹H Chemical Shift | +7.4 ppm | Not specified | For the H in HCO₃⁻ in calcite. | researchgate.net |

| ¹³C T₁ Relaxation Time | 46.7 s | 3 T | Co-polarized with [1-¹³C]pyruvate. | nih.gov |

| ¹³C T₁ Relaxation Time | 49.7 s | 3 T | For ¹³C bicarbonate alone. | nih.gov |

| ¹³C T₁ Relaxation Time | 19 s | 14.1 T | For bicarbonate. | frontiersin.org |

This table presents a selection of data from the literature and is not exhaustive.

Mechanistic Studies and Catalytic Roles of Cesium Bicarbonate in Chemical Reactions

Fundamental Reactivity as a Chemical Base

The basicity of cesium bicarbonate is central to its chemical behavior. The bicarbonate ion can accept a proton to form carbonic acid, or lose a proton to form the carbonate ion, allowing it to function in proton transfer processes.

Buffering Capacity and pH Control in Aqueous and Biochemical Systems

In aqueous solutions, this compound contributes to buffering capacity by acting as a source of bicarbonate ions cymitquimica.com. The bicarbonate buffer system is a critical mechanism for maintaining acid-base balance in biological systems and various chemical processes researchgate.netlitfl.com. This system involves the equilibrium between carbonic acid (H₂CO₃) and bicarbonate (HCO₃⁻), which resists changes in pH.

The effectiveness of a buffer is optimal around its pKa value. The carbonic acid/bicarbonate system has a pKa of approximately 6.1 at physiological temperatures, making it an effective buffer in many biological fluids litfl.com. While specific studies detailing the precise buffering capacity curves for this compound solutions are not extensively available, its fundamental behavior aligns with the principles of other alkali metal bicarbonates. The high solubility of cesium salts in water ensures the availability of bicarbonate ions to participate in the buffering equilibrium cymitquimica.com.

Table 1: pKa Values of Relevant Species in Bicarbonate Buffer Systems

| Conjugate Acid | Conjugate Base | pKa (at 25 °C) |

|---|---|---|

| H₂CO₃ (Carbonic Acid) | HCO₃⁻ (Bicarbonate) | ~6.37 |

Note: The effective pKa in biological systems can vary.

Proton Scavenging Mechanisms in Organic Reaction Media

In organic synthesis, bases are often required to deprotonate acidic protons, thereby activating substrates or neutralizing acidic byproducts. Cesium bases, particularly cesium carbonate, are known to be effective proton scavengers. This has been partly attributed to the "cesium effect," a term used to describe the often-superior performance of cesium salts in accelerating reactions compared to other alkali metal salts emory.edusciencedaily.com.

While much of the detailed mechanistic work has focused on cesium carbonate, the underlying principles can be extended to this compound. The bicarbonate ion itself is a mild base capable of deprotonating substrates with sufficiently acidic protons. The large size and high polarizability of the cesium cation (Cs⁺) are thought to play a crucial role. In organic solvents, the cesium cation can form loose ion pairs with the substrate's conjugate base, enhancing its nucleophilicity or reactivity. Furthermore, computational studies on cesium carbonate have revealed that the cesium ion can be involved in the exchange of ligands and can generate aggregate states or clusters that are the true starting point for a catalytic reaction sciencedaily.com. This aggregation can effectively increase the local concentration of the base and influence the reaction environment.

Catalytic and Promotor Effects in Organic Synthesis

Beyond its role as a simple base, this compound and its related salts exhibit significant catalytic and promoting effects in a variety of organic transformations.

Promotion of Amidation Reactions: Scope and Limitations

The direct formation of amides from esters is a fundamentally important but often challenging transformation. Recent research has highlighted the effectiveness of cesium carbonate as a promoter for the direct amidation of unactivated esters with amino alcohols, proceeding under mild, transition-metal-free conditions nih.govacs.orgacs.org. This methodology has been successfully applied to the synthesis of oligopeptides and other complex amides with high yields and without significant racemization for most natural amino acid substrates nih.gov.

A proposed mechanism for this cesium carbonate-promoted reaction involves the coordination of the oxophilic cesium ion to the carbonyl group of the ester nih.gov. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amino alcohol. The presence of a hydroxyl group on the amine nucleophile has been found to be critical for the success of the reaction, suggesting a proximity-driven acyl transfer mechanism facilitated by a cesium-coordinated intermediate acs.org.

While these studies have focused on cesium carbonate, the general principle of cesium ion coordination could potentially be extended to reactions where this compound is used as the base. However, the specific scope and limitations for this compound in amidation reactions are not well-documented in the available literature, which overwhelmingly favors the use of cesium carbonate for this purpose.

Table 2: Examples of Cesium Carbonate-Promoted Direct Amidation

| Ester Substrate | Amine Substrate | Base | Yield (%) |

|---|---|---|---|

| Glycine methyl ester | Serine derivative | Cs₂CO₃ | 87 |

| Methyl nicotinate derivative | L-prolinol | Cs₂CO₃ | 43 |

Data extracted from studies on cesium carbonate, as specific data for this compound is limited. nih.govresearchgate.net

Influence on Regioselectivity and Chemoselectivity in Nucleophilic Processes

A remarkable feature of cesium-mediated reactions is their ability to influence the selectivity of chemical transformations. The "cesium effect" is particularly evident in controlling chemoselectivity in nucleophilic reactions. For instance, in the reaction of β-ketoesters with 1,2,3-triazine 1-oxides, the choice of base dictates the product outcome. While many inorganic and organic bases lead to the formation of pyridines, the use of cesium carbonate almost exclusively yields pyridones rsc.org.

This divergence in reactivity is attributed to the unique role of the cesium cation. Computational studies have shown that the cesium-coordinated intermediate selectively favors an attack on the ester carbon, leading to the pyridone product. In contrast, a sodium-coordinated species favors an attack on the ketone carbon, resulting in the pyridine rsc.org. This demonstrates the profound influence of the metal cation on the reaction pathway. Cesium hydrogencarbonate has also been noted for its use in the regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones to produce 4-alkylated products sigmaaldrich.com.

Theoretical and Computational Insights into Cesium-Mediated Catalysis

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms of cesium-mediated catalysis. These studies help to elucidate the subtle effects that give rise to the observed reactivity and selectivity.

Computational investigations into the "cesium effect" have revealed that the large ionic radius and soft nature of the Cs⁺ ion lead to unique coordination geometries and transition state stabilization researchgate.net. In the case of the chemodivergent synthesis of pyridones and pyridines, DFT calculations showed that the cesium-coordinated species alters the reaction preference from an attack at the ketone carbonyl to an attack at the ester carbon due to "metal ion-specific transition state conformational accommodation" researchgate.net. This means the cesium ion, due to its size and coordination preferences, stabilizes the transition state leading to one product over the other.

These computational models are crucial for understanding the underlying principles of cesium's unique catalytic role and can guide the development of new synthetic methodologies. While many of these studies have focused on cesium carbonate, the fundamental insights into the behavior of the cesium cation are broadly applicable to other cesium salts, including this compound.

Role in Advanced Catalytic Systems for Chemical Transformations

This compound plays a significant role as a versatile component in various advanced catalytic systems, facilitating a range of chemical transformations. Its utility stems from its properties as a basic catalyst and a precursor for other cesium salts. In organic synthesis, this compound is employed in reactions that necessitate a basic environment.

One notable application is in palladium-catalyzed reactions. For instance, the addition of cesium carbonate, a related cesium salt, has been shown to dramatically accelerate the aerobic oxidative kinetic resolution of secondary alcohols. While maintaining the selectivity of the process, the presence of cesium carbonate leads to a significant increase in the reaction rate.

Furthermore, in the realm of sustainable chemistry, cesium compounds are integral to processes involving carbon dioxide (CO2) utilization. In a photo/palladium synergistic catalytic system, cesium carbonate serves as a base in the tandem asymmetric carboxylation and in situ esterification of heteroaromatic ring (quasi) halides with CO2 and alkyl bromides. This process allows for the efficient and highly selective synthesis of axial chiral esters. The carboxylate anion formed during the carboxylation is rapidly captured by the alkyl bromide, which is a key factor for the high enantioselectivity of the reaction alfa-chemistry.com.

Cesium-based catalysts have also demonstrated outstanding performance in dehydrative epoxidation reactions. For example, a Cs/SiO2 catalyst was found to be highly effective for the dehydrative epoxidation of 2,3-butanediol. The superior activity of this catalyst is attributed to the formation of strong basic sites by Cs+, the accessibility of these sites to reactants due to low penetration of Cs+ into the SiO2 support, the stability of these basic sites, and the mildly acidic nature of the SiO2 surface which is advantageous for the elimination of water researchgate.net.

The following table summarizes the role of cesium compounds in selected advanced catalytic systems:

| Catalytic System | Reaction | Role of Cesium Compound | Key Findings |

| Palladium-catalyzed aerobic oxidation | Oxidative kinetic resolution of secondary alcohols | Rate accelerator | Dramatic increase in reaction rate while maintaining selectivity. |

| Photo/palladium synergistic catalysis | Asymmetric carboxylation/esterification with CO2 | Base | Enables efficient and highly selective synthesis of axial chiral esters alfa-chemistry.com. |

| Cs/SiO2 | Dehydrative epoxidation of 2,3-butanediol | Active basic catalyst | Outstanding performance due to strong, accessible, and stable basic sites researchgate.net. |

Comparative Mechanistic Analysis with Other Alkali Metal Bicarbonates and Carbonates

The catalytic activity of alkali metal bicarbonates and carbonates is significantly influenced by the nature of the alkali metal cation. This section provides a comparative analysis of this compound with other alkali metal bicarbonates and carbonates, focusing on the effects of cationic radius and the resulting differences in reactivity and selectivity.

The ionic radius of the alkali metal cation plays a crucial role in determining the catalytic performance. The trend in ionic radii for alkali metals is as follows: Li⁺ < Na⁺ < K⁺ < Rb⁺ < Cs⁺. This variation in size affects properties such as charge density and polarizability, which in turn influence the interaction of the cation with reactants and intermediates in a catalytic cycle.

In general, for alkali and alkaline earth metals, the thermal stability of their carbonates increases down the group as the polarizing power of the metal ion decreases quora.com. Smaller, more highly charged cations have a greater polarizing power and can facilitate the decomposition of the carbonate ion quora.com.

In the context of CO2 electroreduction, the size of the alkali metal cation has a significant influence on the selectivity for C2+ products. Larger cations like K⁺ and Cs⁺ have been shown to have a notable effect on promoting the formation of these products researchgate.net. This is attributed to the stabilization of key intermediates in the reaction pathway.

The effect of the alkali metal cation can also be observed in other catalytic reactions. For instance, in the synthesis of β-hydroxyethyl sulfide from mercaptan and ethylene carbonate catalyzed by alkali metal carbonates, the energy barrier for the ring-opening of ethylene carbonate decreases with the decreasing electronegativity of the alkali cation (i.e., from Li⁺ to Cs⁺). This indicates that the larger, more electropositive cations facilitate this key step in the reaction mechanism .

The table below illustrates the relationship between the cationic radius of alkali metals and their impact on catalytic reactions.

| Alkali Metal Cation | Ionic Radius (Å) | Observed Effect on Reaction Pathways |

| Li⁺ | 0.76 | Higher polarizing power, can affect thermal stability of carbonates quora.com. |

| Na⁺ | 1.02 | Moderate influence on reaction pathways. |

| K⁺ | 1.38 | Promotes C2+ product selectivity in CO2 electroreduction researchgate.net. |

| Rb⁺ | 1.52 | Similar to K⁺ and Cs⁺ in promoting certain reactions. |

| Cs⁺ | 1.67 | High polarizability, promotes C2+ product selectivity in CO2 electroreduction researchgate.net, lowers energy barrier in ethylene carbonate ring-opening . |

The differences in the properties of alkali metal cations lead to distinct reactivity profiles and can be exploited to achieve selectivity in chemical reactions. Cesium salts, particularly cesium carbonate, are often preferred for sensitive reactions that require a well-balanced base strength inno-chem.com.cn.

In palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, cesium carbonate is often a superior base compared to other alkali metal carbonates or phosphates inno-chem.com.cn. For example, the catalytic amination of azaheteroaryl iodides proceeds with higher yields and selectivities when using cesium carbonate as the base. The reaction is significantly faster with cesium carbonate than with potassium carbonate or potassium phosphate inno-chem.com.cn. This enhanced reactivity is attributed to the unique properties of the cesium cation, including its large ionic radius, low charge density, and high polarizability inno-chem.com.cn.

In some cases, the choice of the alkali metal base can lead to a complete divergence in product selectivity. For instance, in certain base-catalyzed reactions, a strong base like potassium tert-butoxide (KOtBu) might promote both the desired reaction and undesired side reactions, such as racemization, leading to a loss of stereoselectivity. In contrast, a weaker base like cesium carbonate can selectively promote the desired transformation without inducing the side reaction inno-chem.com.cn.

The following table provides a comparative overview of the reactivity and selectivity of different alkali metal bases in specific organic reactions.

| Reaction | Base | Outcome |

| Pd-catalyzed amination of 2-chloro-3-iodopyridine with p-toluidine | Cesium Carbonate | High yield and selectivity for amination at the 3-position, faster reaction rate inno-chem.com.cn. |

| Potassium Carbonate | Slower reaction rate compared to cesium carbonate inno-chem.com.cn. | |

| Potassium Phosphate | Slower reaction rate compared to cesium carbonate inno-chem.com.cn. | |

| Base-catalyzed amination with potential for racemization | Cesium Carbonate | Promotes amination without significant racemization inno-chem.com.cn. |

| Potassium tert-butoxide | Promotes both amination and racemization, leading to loss of stereoselectivity inno-chem.com.cn. |

Specialized Applications of Cesium Bicarbonate in Emerging Technologies

Precursor in the Synthesis of Value-Added Cesium Compounds

Cesium bicarbonate serves as a versatile and straightforward precursor for the synthesis of a wide range of high-purity cesium salts. This process typically involves a simple acid-base neutralization reaction, where this compound is reacted with a corresponding acid to yield the desired cesium salt, water, and carbon dioxide. This method is advantageous for producing various cesium compounds used in catalysis, organic synthesis, and materials science. inno-chem.com.cn

The general reaction is as follows: CsHCO₃ + HA → CsA + H₂O + CO₂ (where HA represents an acid and CsA is the resulting cesium salt)

By selecting the appropriate acid, a diverse portfolio of cesium salts can be synthesized. google.com

Table 1: Cesium Salts Synthesized from this compound

| Target Cesium Salt | Corresponding Acid | Chemical Formula of Salt |

|---|---|---|

| Cesium Acetate | Acetic Acid | CsCH₃COO |

| Cesium Bromide | Hydrobromic Acid | CsBr |

| Cesium Chloride | Hydrochloric Acid | CsCl |

| Cesium Citrate | Citric Acid | Cs₃C₆H₅O₇ |

| Cesium Iodide | Hydroiodic Acid | CsI |

| Cesium Nitrate (B79036) | Nitric Acid | CsNO₃ |

| Cesium Oxalate (B1200264) | Oxalic Acid | Cs₂C₂O₄ |

| Cesium Propionate | Propionic Acid | CsC₂H₅COO |

| Cesium Salicylate | Salicylic Acid | CsC₇H₅O₃ |

| Cesium Sulfate (B86663) | Sulfuric Acid | Cs₂SO₄ |

While cesium carbonate is more commonly used directly in many applications, the ability to generate these salts from this compound highlights its foundational role in cesium chemistry. wikipedia.org

Integration in Energy Storage and Conversion Research

A significant area of research involving this compound is its role in a reversible, carbon-neutral cycle for chemical hydrogen storage. researchgate.net This system utilizes the interconversion between this compound (CsHCO₃) and cesium formate (B1220265) (CsOOCH) to store and release hydrogen gas (H₂). researchgate.net

The process operates in two main stages:

Hydrogen Storage (Hydrogenation): this compound is hydrogenated to cesium formate. This reaction captures hydrogen in a stable, non-flammable solid form. CsHCO₃ + H₂ ⇌ CsOOCH + H₂O

Hydrogen Release (Dehydrogenation): Cesium formate is decomposed to release high-purity hydrogen gas, regenerating the original this compound. researchgate.net

This formate-bicarbonate cycle is considered a promising alternative to conventional hydrogen storage methods like high-pressure compression or liquefaction. researchgate.net The use of cesium salts is particularly advantageous due to their high solubility in water compared to other alkali metal formates and bicarbonates, which allows for a more efficient aqueous-phase system. researchgate.net Research has demonstrated that this cycle can be operated for numerous consecutive cycles with minimal degradation, producing CO-free hydrogen suitable for use in fuel cells. euroguss.de

Utility in Biochemical and Biomedical Research

This compound has become instrumental in the development of advanced diagnostic tools for non-invasive in vivo pH measurement using magnetic resonance imaging (MRI). researchgate.netismrm.org The technique relies on a process called dynamic nuclear polarization (DNP) to create a hyperpolarized ¹³C-labeled bicarbonate tracer. ismrm.org

The key steps in this application are:

Preparation of the Tracer: ¹³C-labeled this compound is synthesized, often by reacting cesium hydroxide (B78521) with ¹³C-enriched carbon dioxide. ismrm.org The use of cesium allows for the preparation of highly concentrated bicarbonate solutions, which is beneficial for the polarization process. nih.gov

Hyperpolarization: The ¹³C-cesium bicarbonate sample is hyperpolarized, a process that dramatically increases the MRI signal by tens of thousands of times above thermal equilibrium. researchgate.net

Injection and Imaging: After polarization and rapid removal of the cesium ions via an ion-exchange column, the hyperpolarized ¹³C-bicarbonate solution is injected intravenously. ismrm.org In the body, the bicarbonate (H¹³CO₃⁻) enters into a pH-dependent equilibrium with carbon dioxide (¹³CO₂), a reaction catalyzed by the enzyme carbonic anhydrase. researchgate.net

pH Calculation: By acquiring MRI signals from both the hyperpolarized bicarbonate and the resulting hyperpolarized carbon dioxide, researchers can calculate the tissue pH in real-time using the Henderson-Hasselbalch equation. researchgate.net

This technique has been successfully demonstrated in preclinical models to map the acidic extracellular microenvironment of tumors, which is a hallmark of many aggressive cancers. researchgate.netismrm.org Therefore, hyperpolarized tracers derived from this compound offer a potential clinical tool for diagnosing diseases associated with pH imbalances, such as cancer, ischemia, and inflammation. researchgate.net

In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, mild and selective bases are crucial. While cesium carbonate (Cs₂CO₃) is more widely cited and used as a mild inorganic base in these reactions, this compound serves as a precursor to cesium carbonate and other cesium salts. wikipedia.orgresearchgate.net

Cesium salts, primarily cesium carbonate, are favored in a variety of pivotal organic reactions due to the unique properties of the cesium ion, which enhances solubility in organic solvents and can influence reaction pathways. exlibrisgroup.com These reactions are fundamental to building the complex molecular architectures of modern pharmaceuticals.

Table 2: Key Organic Reactions Facilitated by Cesium Salts in Pharmaceutical Synthesis

| Reaction Type | Description | Role of Cesium Salt |

|---|---|---|

| Suzuki Coupling | Forms a carbon-carbon bond between an organoboron compound and an organohalide. researchgate.net | Acts as a base to facilitate the catalytic cycle. nbinno.com |

| Heck Coupling | Creates a substituted alkene by reacting an unsaturated halide with an alkene. samaterials.com | Serves as the base in the palladium-catalyzed reaction. nbinno.com |

| Sonogashira Coupling | Forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. samaterials.com | Functions as a base to deprotonate the alkyne. nbinno.com |

| N-Alkylation / O-Alkylation | Introduction of an alkyl group onto a nitrogen or oxygen atom, respectively. samaterials.com | Promotes alkylation of amines, alcohols, and phenols. samaterials.com |

| Peptide Synthesis | Formation of amide bonds between amino acids. nih.gov | Promotes direct amidation of unactivated esters with amino alcohols. nih.gov |

The biaryl products of Suzuki couplings, for instance, are widely used as intermediates in the synthesis of complex drugs. researchgate.net The "cesium effect," an observed acceleration of certain catalytic reactions, is attributed to the unique properties of the cesium ion. emory.edu As this compound is a primary material for producing other cesium compounds, it plays an indirect but foundational role in these advanced synthetic pathways. inno-chem.com.cn

Analytical Methodologies for the Quantification and Characterization of Cesium Bicarbonate in Complex Matrices

Spectroscopic Quantification Methods

Spectroscopic methods are fundamental to the quantification of both the cesium and bicarbonate ions in various samples. These techniques rely on the interaction of electromagnetic radiation with the sample to provide quantitative data.

Vibrational Spectroscopy : Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for characterizing the bicarbonate ion (HCO₃⁻). cdnsciencepub.comcdnsciencepub.com These methods probe the vibrational modes of the molecule, providing a spectral fingerprint. For instance, the Raman spectrum of cesium bicarbonate in an aqueous solution shows characteristic bands related to the bicarbonate ion, which can be used for quantification. cdnsciencepub.com Studies on alkali metal bicarbonates have identified specific spectral regions for carbonate and bicarbonate species, allowing for their differentiation and measurement. cdnsciencepub.comresearchgate.net

Atomic Spectroscopy : For the quantification of the cesium cation, atomic absorption spectroscopy (AAS) and inductively coupled plasma optical emission spectrometry (ICP-OES) are commonly employed. nih.govshimadzu.com

Flame Atomic Absorption Spectroscopy (FAAS) : This technique measures the absorption of light by free cesium atoms in a flame. To overcome ionization interference, which can reduce sensitivity, an ionization suppressor like potassium nitrate (B79036) is often added to the sample. iaea.org

Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) : Offering higher sensitivity than FAAS, this electrothermal atomization method is suitable for trace-level analysis. shimadzu.comlibretexts.org The use of matrix modifiers can improve the linearity and sensitivity of the measurement. iaea.org

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) : This method measures the light emitted by excited cesium atoms in a high-temperature plasma, providing another robust method for quantification. shimadzu.com

Other Spectroscopic Techniques :

Gamma-ray Spectrometry : This technique is indispensable for the analysis of radioactive cesium isotopes, such as ¹³⁴Cs and ¹³⁷Cs. It measures the characteristic gamma rays emitted during radioactive decay, allowing for the identification and quantification of these specific isotopes in a sample without extensive preparation. nih.gov

Tunable Diode Laser Absorption Spectroscopy (TDLAS) : TDLAS is an advanced technique used for measuring the concentration of gaseous species, including cesium atoms, by analyzing their absorption of laser light at a specific wavelength (e.g., near 852.1 nm for cesium). arxiv.org

A comparison of common spectroscopic methods for cesium analysis is presented below.

| Technique | Principle | Typical Application | Key Advantages |

| Infrared & Raman Spectroscopy | Measures vibrational modes of molecules | Characterization of bicarbonate ion | Non-destructive, provides structural information cdnsciencepub.comcdnsciencepub.com |

| Flame AAS (FAAS) | Light absorption by ground-state atoms in a flame | Quantification of cesium in solutions | Rapid analysis, cost-effective shimadzu.com |

| Graphite Furnace AAS (GFAAS) | Electrothermal atomization for light absorption | Trace and ultra-trace cesium analysis | High sensitivity, small sample volume shimadzu.comlibretexts.org |

| ICP-OES | Light emission from excited atoms in plasma | Elemental analysis of cesium | Good sensitivity, multi-element capability shimadzu.com |

| Gamma-ray Spectrometry | Detection of gamma rays from radioactive decay | Quantification of ¹³⁴Cs and ¹³⁷Cs | Isotope-specific, minimal sample prep nih.gov |

Chromatographic Separation Techniques for Cesium Species

Chromatography is essential for isolating cesium and bicarbonate ions from complex sample matrices prior to their quantification. This separation is critical to remove interferences that could affect the accuracy of subsequent analyses.

Ion Chromatography (IC) : IC is a primary method for the analysis of both cations like cesium and anions like bicarbonate. ceriumlabs.commetrohm.comresearchgate.net

Cation-Exchange Chromatography : This technique is used to separate cesium ions (Cs⁺) from other cations in a sample. The separation is based on the affinity of the ions for the stationary phase of the column. researchgate.net

Anion-Exchange Chromatography : This is the standard IC method for quantifying bicarbonate. researchgate.net It's important to note that the pH of the mobile phase determines the form in which the carbonate/bicarbonate species elutes; it is typically not possible to separate carbonate and bicarbonate in a single run. researchgate.net

Extraction Chromatography : This technique utilizes a stationary phase that is impregnated with a chemical agent that selectively retains the target ion. It is particularly effective for the separation and preconcentration of cesium from acidic solutions, such as those from nuclear waste. researchgate.nettandfonline.comtandfonline.com Calixarene-based resins, for example, show high selectivity for cesium ions. tandfonline.comtandfonline.com These methods allow for the isolation of cesium even in the presence of high concentrations of other metal ions. tandfonline.com

The table below summarizes key chromatographic techniques for cesium and bicarbonate.

| Technique | Target Analyte | Stationary Phase / Resin | Principle | Application |

| Cation-Exchange IC | Cesium (Cs⁺) | Strong acid cation-exchange resins (e.g., AG 50W-X8) researchgate.net | Separation based on charge and affinity | Isolation of Cs⁺ from other cations researchgate.net |

| Anion-Exchange IC | Bicarbonate (HCO₃⁻) | Anion-exchange columns (e.g., Allsep Anion) researchgate.net | Separation of anions | Quantification of bicarbonate in aqueous samples researchgate.net |

| Extraction Chromatography | Cesium (Cs⁺) | Calix acs.orgarene-crown-6 impregnated resins tandfonline.comtandfonline.comacs.org | Selective retention of Cs⁺ by a complexing agent | Preconcentration of radiocesium from acidic nuclear waste tandfonline.comtandfonline.com |

| Extraction Chromatography | Cesium (Cs⁺) | Ammonium (B1175870) molybdophosphate–polyacrylonitrile (AMP-PAN) mdpi.com | Specific ion exchange between Cs⁺ and NH₄⁺ | Separation of ¹³⁷Cs⁺ from contaminated aqueous solutions mdpi.com |

Mass Spectrometric Approaches for Isotopic Analysis of Cesium

Mass spectrometry (MS) is the premier technique for determining the isotopic composition of cesium. This is particularly important for distinguishing between stable cesium (¹³³Cs) and its radioactive isotopes (e.g., ¹³⁴Cs, ¹³⁵Cs, ¹³⁷Cs), which is crucial for nuclear forensics and environmental monitoring. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : ICP-MS is a highly sensitive method capable of detecting cesium at trace and ultra-trace levels. nih.govcdc.gov It can measure both the total elemental concentration and the isotopic ratios. A significant challenge in cesium isotope analysis is the presence of isobaric interferences, where other elements or ions have the same nominal mass as the cesium isotope of interest (e.g., ¹³⁵Ba⁺ interfering with ¹³⁵Cs⁺). rsc.orgakjournals.com

ICP-MS with Collision/Reaction Cells : Modern ICP-MS instruments use collision or reaction gases (like nitrous oxide) to reduce isobaric interferences, thereby improving the accuracy of isotope ratio measurements. rsc.org

Triple Quadrupole ICP-MS (ICP-MS/MS) : This advanced configuration provides an additional stage of mass filtering, effectively removing interfering ions and improving detection limits for cesium isotopes in complex matrices. rsc.org

On-line Chromatography-ICP-MS : Coupling ion chromatography directly to the ICP-MS allows for the chemical separation of interferences like barium from cesium immediately before mass analysis, greatly enhancing the quality of the isotopic data. rsc.orgakjournals.com

Thermal Ionization Mass Spectrometry (TIMS) : TIMS is a highly precise technique for measuring isotope ratios and is often considered a reference method. wikipedia.orgfiveable.me In TIMS, a purified sample is heated on a metal filament until it ionizes, and the resulting ions are analyzed. wikipedia.org It offers very high precision for isotope ratio measurements, such as ¹³⁵Cs/¹³⁷Cs, with analytical errors as low as 0.1%. tandfonline.com However, it requires extensive sample preparation to remove isobaric interferences. researchgate.net

A comparison of the two main mass spectrometric techniques is provided below.

| Technique | Ionization Method | Key Features | Primary Challenge |

| ICP-MS | Argon Plasma | High sensitivity, high sample throughput, can be coupled with chromatography (IC-ICP-MS) rsc.orgakjournals.com | Isobaric interferences (e.g., from Ba, Xe) rsc.orgrsc.org |

| TIMS | Thermal Ionization | Extremely high precision and accuracy for isotope ratios wikipedia.orgtandfonline.com | Extensive chemical purification of the sample is required researchgate.net |

Advanced Techniques for Trace Analysis and Purity Assessment

The detection of this compound at trace levels and the assessment of its purity in various materials necessitate the use of advanced and often hyphenated analytical techniques.

Hyphenated Techniques : The coupling of chromatography with mass spectrometry, as discussed previously (IC-ICP-MS), is a prime example of a powerful hyphenated technique that combines the separation power of IC with the sensitive and specific detection of ICP-MS. rsc.orgakjournals.com This approach is crucial for obtaining accurate isotopic information in complex environmental or nuclear samples.

Electrochemical Sensors : The development of ion-selective electrodes (ISEs) offers a promising approach for the rapid and selective detection of cesium ions. nih.gov These sensors are being designed with membranes containing agents that specifically bind cesium, such as crown ethers or ion-imprinted polymers. nih.govrsc.org Potentiometric sensors based on these technologies can achieve very low detection limits, on the order of 10⁻⁸ M, making them suitable for environmental monitoring. rsc.orgresearchgate.net Prussian blue nanoparticle-modified electrodes have also been developed for the electrochemical sensing and removal of cesium from water. mdpi.com

Purity Assessment : The assessment of this compound purity involves analyzing for trace-level impurities. This requires methods with extremely low detection limits.

Ultra-Trace Analysis : Techniques like GFAAS and ICP-MS are the methods of choice for quantifying metallic impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. labicom.cz

Reagent Purity : The accuracy of trace analysis is highly dependent on the purity of the reagents (e.g., acids for digestion) used in sample preparation. High-purity reagents, often produced by methods like sub-boiling distillation, are essential to minimize blank values and ensure accurate results. labicom.cz

Anion Analysis : Ion chromatography is used to determine the levels of anionic impurities in the final product. labicom.cz

The ongoing development in analytical instrumentation continues to push the boundaries of detection, enabling more precise and accurate characterization of this compound in increasingly complex samples.

Q & A

Q. How can researchers experimentally determine the solubility of cesium bicarbonate under varying temperatures, and what methodologies ensure accuracy?

To determine solubility, researchers should use gravimetric analysis combined with temperature-controlled saturation experiments. Prepare saturated solutions of CsHCO₃ in deionized water at incremental temperatures (e.g., 25–200°C). Filter undissolved solids, dry, and weigh them to calculate solubility. High-temperature studies (>100°C) require pressurized reactors to prevent solvent evaporation. For validation, compare results with phase diagrams or literature data (e.g., solubility at 200°C in Figure 1 of ) .

Q. What protocols are recommended for synthesizing this compound in anhydrous conditions?

Synthesize CsHCO₃ by reacting cesium carbonate (Cs₂CO₃) with CO₂ in a dry dimethyl ether (DME) solvent under reflux. Maintain a 1:1 molar ratio of Cs₂CO₃ to CO₂ to avoid excess bicarbonate formation. Monitor reaction completion via pH titration or gas evolution (CO₂ release). Post-synthesis, isolate CsHCO₃ via vacuum filtration and dry under inert gas flow .

Q. How can impurities in this compound samples be quantified, and what analytical techniques are optimal?

Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities (e.g., Na⁺, K⁺). For organic contaminants, employ gas chromatography-mass spectrometry (GC-MS). Purity validation requires X-ray diffraction (XRD) to confirm crystallinity and Fourier-transform infrared spectroscopy (FTIR) to identify bicarbonate functional groups (e.g., asymmetric C-O stretching at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How does this compound influence the kinetics of CO₂ electroreduction compared to other alkali bicarbonates?

CsHCO₃ enhances CO₂ reduction reaction (CO2RR) efficiency by suppressing hydrogen evolution (HER) due to its large cation size (Cs⁺), which weakens H⁺ adsorption on electrodes. Design experiments using a three-electrode cell with CsHCO₃-based electrolytes (e.g., 0.02 M CsHCO₃ + 0.08 M KHCO₃). Measure Faradaic efficiency via gas chromatography and compare with NaHCO₃ or KHCO₃ controls. The higher pH buffering capacity of CsHCO₃ also stabilizes reaction intermediates .

Q. What mechanisms explain this compound’s role in enhancing perovskite nanocrystal stability for optoelectronic applications?

CsHCO₃ acts as a precursor in synthesizing cesium lead halide perovskites (CsPbX₃). Its decomposition during annealing releases CO₂, creating porous structures that reduce lattice strain. To test this, prepare CsPbBr₃ films using CsHCO₃ and compare photoluminescence quantum yield (PLQY) and degradation rates under UV exposure with films made from Cs₂CO₃. The bicarbonate route reduces halide vacancies, improving stability .

Q. How can this compound be optimized for non-acid elution of cesium isotopes in nuclear waste remediation?

In column chromatography, use 3M Rb₂CO₃ or NH₄HCO₃ solutions to elute Cs⁺ from resorcinol-based resins. CsHCO₃’s low Kd (partition coefficient) values (~2–7 L/kg) indicate high elution efficiency. Validate via ICP-MS by measuring Cs⁺ concentration in eluates and comparing with target values. Note that excess NH₄HCO₃ may lower Cs⁺ recovery due to competitive ion effects .

Data Contradictions and Resolution

Q. Why do studies report conflicting results on this compound’s efficacy in metastasis inhibition compared to sodium bicarbonate?

While NaHCO₃ reduces tumor acidity and metastasis in breast cancer models ( ), CsHCO₃’s larger ion size may limit cellular uptake, reducing its buffering capacity. To resolve contradictions, replicate in vivo studies using CsHCO₃ oral dosing in metastatic models (e.g., PC3M prostate cancer). Measure extracellular tumor pH via ³¹P magnetic resonance spectroscopy and compare metastasis rates with NaHCO₃-treated cohorts .

Q. How can researchers address discrepancies in this compound’s solubility data across literature sources?

Discrepancies arise from variations in experimental conditions (e.g., pressure, solvent purity). Standardize measurements using IUPAC-recommended protocols, such as isothermal saturation methods in sealed reactors. Cross-validate with computational models (e.g., Pitzer equations) to predict solubility under non-ideal conditions .

Methodological Best Practices

Q. What precautions are critical when handling this compound in high-temperature reactions?

- Use sealed reactors to prevent CO₂ loss, which alters reaction stoichiometry.

- Monitor pressure changes to avoid explosive decomposition (CsHCO₃ → Cs₂CO₃ + CO₂ + H₂O).

- Post-reaction, quench samples in inert atmospheres to preserve products .

Q. How should researchers design controls when studying CsHCO₃’s role in ionic transport mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.